4-クロロ安息香酸-d4

概要

説明

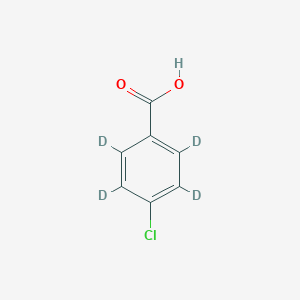

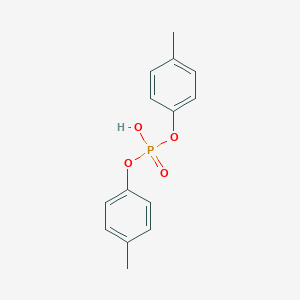

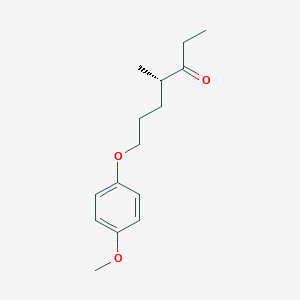

4-Chlorobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Chlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for 4-Chlorobenzoic Acid-d4 is C7HD4ClO2, and it has a molecular weight of 160.59 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.

科学的研究の応用

4-Chlorobenzoic Acid-d4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

作用機序

Target of Action

4-Chlorobenzoic Acid-d4 is a deuterium-labeled version of 4-Chlorobenzoic Acid It’s known that chlorobenzoic acids, including 4-chlorobenzoic acid, are often involved in microbial degradation processes .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The initial reaction involves hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. This compound is then hydroxylated to protocatechuic acid (PCA), which is subsequently metabolized via the β-ketoadipate pathway .

Pharmacokinetics

It’s known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its bioavailability .

Result of Action

The deuterium labeling of the compound is used as a tracer for quantitation during the drug development process .

Action Environment

Environmental factors can influence the action of 4-Chlorobenzoic Acid. For instance, factors such as pH, temperature, 4-CBA concentration, and inoculation percentage can affect the biodegradation of 4-Chlorobenzoic Acid by certain bacteria . These factors can potentially influence the action, efficacy, and stability of 4-Chlorobenzoic Acid-d4 as well.

生化学分析

Biochemical Properties

4-Chlorobenzoic Acid-d4 plays a significant role in biochemical reactions. It interacts with enzymes such as 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase . These interactions are crucial for the dissimilation of 4-chlorobenzoate .

Cellular Effects

It is known to influence cell function through its interactions with enzymes and other biomolecules .

Molecular Mechanism

At the molecular level, 4-Chlorobenzoic Acid-d4 exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, and it can induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound interacts with enzymes and other biomolecules, which could potentially influence its stability and degradation over time .

Metabolic Pathways

4-Chlorobenzoic Acid-d4 is involved in the metabolic pathway for 4-chlorobenzoate dissimilation . It interacts with enzymes such as 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 4-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions .

Industrial Production Methods: Industrial production of 4-Chlorobenzoic Acid-d4 typically involves the large-scale deuteration of 4-Chlorobenzoic Acid. The process is carried out in specialized reactors designed to handle deuterium gas or deuterium oxide. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum deuterium incorporation .

化学反応の分析

Types of Reactions: 4-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-Chlorobenzoic Acid derivatives.

Reduction: Reduction reactions can convert 4-Chlorobenzoic Acid-d4 to its corresponding alcohol.

Substitution: The chlorine atom in 4-Chlorobenzoic Acid-d4 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Oxidation: 4-Chlorobenzoic Acid derivatives.

Reduction: 4-Chlorobenzyl Alcohol-d4.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

類似化合物との比較

4-Chlorobenzoic Acid: The non-deuterated version of 4-Chlorobenzoic Acid-d4.

4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of chlorine.

4-Fluorobenzoic Acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 4-Chlorobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, making it a valuable tool in fields such as pharmacokinetics and metabolic research .

特性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006147 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85577-25-9 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)